molecular formula C10H12BrNOS B14053709 1-(4-Amino-3-(methylthio)phenyl)-2-bromopropan-1-one

1-(4-Amino-3-(methylthio)phenyl)-2-bromopropan-1-one

Cat. No.: B14053709
M. Wt: 274.18 g/mol
InChI Key: PTWFYIMTWSJTLH-UHFFFAOYSA-N
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Description

1-(4-Amino-3-(methylthio)phenyl)-2-bromopropan-1-one is an organic compound with a complex structure that includes an amino group, a methylthio group, and a bromopropanone moiety

Preparation Methods

The synthesis of 1-(4-Amino-3-(methylthio)phenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by the introduction of the amino and methylthio groups under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents.

Chemical Reactions Analysis

1-(4-Amino-3-(methylthio)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles like amines or thiols replace the bromine atom, forming new derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Amino-3-(methylthio)phenyl)-2-bromopropan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(4-Amino-3-(methylthio)phenyl)-2-bromopropan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino and methylthio groups may play a role in binding to these targets, influencing biological pathways and cellular processes. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic effects and applications.

Comparison with Similar Compounds

Similar compounds to 1-(4-Amino-3-(methylthio)phenyl)-2-bromopropan-1-one include other brominated aromatic compounds with amino and thio groups These compounds may share similar chemical properties but differ in their specific biological activities and applications

Conclusion

This compound is a compound with diverse applications in scientific research and industry. Its unique structure allows for various chemical reactions and potential uses in chemistry, biology, medicine, and material science. Further research into its properties and mechanisms of action can unlock new possibilities for its application.

Properties

Molecular Formula

C10H12BrNOS

Molecular Weight

274.18 g/mol

IUPAC Name

1-(4-amino-3-methylsulfanylphenyl)-2-bromopropan-1-one

InChI

InChI=1S/C10H12BrNOS/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-6H,12H2,1-2H3

InChI Key

PTWFYIMTWSJTLH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)N)SC)Br

Origin of Product

United States

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